molecular formula C5H6Cl3NS B2446292 (4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride CAS No. 2377033-90-2

(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride

Cat. No.: B2446292
CAS No.: 2377033-90-2
M. Wt: 218.52
InChI Key: ZWYSJAUXZUSFQI-UHFFFAOYSA-N
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Description

(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C5H5Cl2NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the thiophene ring, as well as a methanamine group at the 2 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride typically involves the chlorination of thiophene followed by the introduction of the methanamine group. One common method involves the reaction of 2-thiophenemethanamine with chlorine gas under controlled conditions to achieve selective chlorination at the 4 and 5 positions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In the study of biological pathways and as a potential ligand for binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and binding properties. This makes it a valuable compound for specific research applications where these properties are advantageous .

Properties

IUPAC Name

(4,5-dichlorothiophen-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2NS.ClH/c6-4-1-3(2-8)9-5(4)7;/h1H,2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYSJAUXZUSFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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